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Compound of Interest

Compound Name: quinazolin-7-ol

CAS No.: 7556-97-0

Cat. No.: B1437716

Get Quote

Executive Summary Quinazolin-7-ol (7-hydroxyquinazoline; CAS 7556-97-0) represents a

critical pharmacophore in modern medicinal chemistry, particularly within the realm of tyrosine

kinase inhibitors (TKIs). Unlike its isomer 4-hydroxyquinazoline (quinazolin-4(3H)-one), which

exists predominantly in the keto-tautomeric form, quinazolin-7-ol retains a stable phenolic

character. This structural distinction makes it a versatile nucleophilic handle for tuning

physicochemical properties (solubility, lipophilicity) without disrupting the adenine-mimetic

hydrogen bonding capacity of the quinazoline N1/N3 system. This guide dissects the synthesis,

reactivity, and strategic application of quinazolin-7-ol in drug discovery.

Part 1: Structural Dynamics & Physicochemical Profile
The quinazoline core is a benzopyrimidine heterocycle.[1] The placement of the hydroxyl group

at the 7-position creates a distinct electronic environment compared to the 2-, 4-, or 6-isomers.

1.1 Chemical Identity
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Property Specification

IUPAC Name Quinazolin-7-ol

CAS Number 7556-97-0

Molecular Formula C₈H₆N₂O

Molecular Weight 146.15 g/mol

Appearance Beige to light yellow crystalline solid

Solubility Low in water; Soluble in DMSO, MeOH, DMF

pKa (Calculated)
N1-H⁺: ~1.9–2.5 (Basic); 7-OH: ~8.5–9.2

(Acidic)

1.2 Tautomerism and Protonation
Unlike 4-hydroxyquinazoline, which tautomerizes to the stable amide-like quinazolin-4-one, 7-

hydroxyquinazoline cannot form a neutral keto-tautomer without disrupting aromaticity in the

benzene ring. Therefore, it exists primarily as the enol (phenol).

Acidic Conditions: Protonation occurs preferentially at N3 (kinetic) or N1 (thermodynamic),

depending on solvent and substitution, though the N1 lone pair is often involved in H-bond

acceptance in kinase active sites.

Basic Conditions: Deprotonation of the 7-OH yields the phenolate anion, a potent

nucleophile used for derivatization.

Part 2: Synthetic Architectures
Direct synthesis of unsubstituted quinazolin-7-ol is rarely the primary objective; it is usually

accessed as an intermediate or via deprotection of a 7-methoxy precursor. The most robust

route involves constructing the quinazoline core first, followed by functional group manipulation.

2.1 The "Classic" Retrosynthetic Route
This pathway ensures high regioselectivity by starting from 4-nitro-anthranilic acid derivatives

or 3-aminophenol derivatives.
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Figure 1: Standard Synthetic Pathway to Quinazolin-7-ol

4-Nitroanthranilic Acid
(or 3-Methoxy aniline) 7-Methoxyquinazolin-4(3H)-one

1. Formamide, 180°C
(Niementowski Cyclization) 4-Chloro-7-methoxyquinazoline

2. POCl3, DIPEA
(Chlorination) 7-Methoxyquinazoline

3. H2, Pd/C
(Dehalogenation) Quinazolin-7-ol

4. BBr3, DCM
(Demethylation)

Click to download full resolution via product page

Figure 1: Stepwise synthesis from anthranilic acid precursors. The 4-chloro intermediate is

often diverted to make 4-anilino-quinazoline drugs before the final demethylation.

2.2 Critical Synthetic Considerations
Chlorination (Step 2): The conversion of the 4-oxo group to 4-chloro is essential for activating

the C4 position. While POCl₃ is standard, catalytic DMF is required to form the Vilsmeier-

Haack intermediate.

Demethylation (Step 4): Boron tribromide (BBr₃) is the gold standard for cleaving the methyl

ether. However, in the presence of basic nitrogens (quinazoline core), BBr₃ forms

complexes. A large excess (3-5 equivalents) and careful quenching (MeOH) are required to

release the free base.

Part 3: Reactivity & Functionalization
The 7-hydroxy group acts as the primary "anchor" for modifying physicochemical properties. In

drug discovery (e.g., Gefitinib, Vandetanib), this position is used to append solubilizing chains

(morpholine, piperidine) that project into the solvent-exposed region of the ATP binding pocket.

3.1 Selective O-Alkylation
The 7-OH is more acidic than typical phenols due to the electron-withdrawing diaza-

naphthalene system.

Reagents: Alkyl halides (with K₂CO₃/Cs₂CO₃) or Mitsunobu conditions (PPh₃/DIAD/Alcohol).

Regioselectivity: Alkylation occurs exclusively at the oxygen. N-alkylation is disfavored due to

the steric hindrance and lower nucleophilicity of the ring nitrogens in the presence of base.

3.2 Electrophilic Aromatic Substitution
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The quinazoline ring is electron-deficient. However, the 7-OH group donates electron density

into the benzene ring, activating positions 6 and 8.

Halogenation: Bromination or iodination typically occurs at the 6-position (ortho to the

hydroxyl, para to the ring nitrogen). This allows for further cross-coupling

(Suzuki/Sonogashira) to build complex libraries.

Part 4: Medicinal Chemistry Applications
Quinazolin-7-ol is the scaffold "under the hood" of several blockbuster kinase inhibitors.

4.1 The EGFR/VEGFR Pharmacophore
In 4-anilinoquinazoline inhibitors, the core binds to the ATP hinge region of the kinase.

N1: Accepts a hydrogen bond from the backbone NH (Met793 in EGFR).

N3: Often involved in water-mediated networks.

C7-Substituent: Points towards the solvent front. This is the ideal position for bulky, polar

groups to improve oral bioavailability without causing steric clash within the active site.

Case Study: Gefitinib (Iressa) Gefitinib is a 4-anilinoquinazoline. Its synthesis relies on the 7-

hydroxy intermediate (specifically 7-methoxy-6-(3-morpholinopropoxy)...) to install the

morpholine side chain. The 7-position is crucial for the drug's solubility profile.
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Figure 2: SAR Logic of the Quinazoline Scaffold in Kinase Inhibition

Quinazoline Core
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(Solvent Exposed Area)

C6: Electronic Tuning
(Often Methoxy)

Spec
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Figure 2: Structure-Activity Relationship (SAR) map highlighting the strategic role of the 7-

position.

Part 5: Experimental Protocols
Protocol 1: Demethylation of 7-Methoxyquinazoline to Quinazolin-7-
ol
This protocol assumes the starting material 7-methoxyquinazoline has been synthesized or

procured.[2]

Reagents:

7-Methoxyquinazoline (1.0 eq)

Boron Tribromide (BBr₃), 1.0 M in DCM (4.0 eq)

Dichloromethane (DCM), anhydrous

Methanol (MeOH)

Procedure:
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Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

Dissolution: Dissolve 7-methoxyquinazoline (1.0 g, 6.2 mmol) in anhydrous DCM (20 mL).

Cool the solution to -78°C (dry ice/acetone bath).

Addition: Add BBr₃ solution (25 mL, 25 mmol) dropwise via syringe over 20 minutes. The

solution may turn yellow/orange.

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

Monitor by TLC (the product is more polar) or LC-MS (Mass 147 [M+H]⁺).

Quench: Cool the mixture back to 0°C. Carefully add MeOH (10 mL) dropwise. Caution:

Exothermic reaction with gas evolution (HBr/MeBr).

Workup: Concentrate the mixture in vacuo. Redissolve the residue in minimal MeOH and

adjust pH to ~7 with saturated NaHCO₃ solution.

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry

over Na₂SO₄, and concentrate.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(DCM:MeOH 95:5).

Yield: Typically 75–85%.

Characterization: ¹H NMR (DMSO-d₆) δ ~10.5 (s, OH), 9.1 (s, H2), 8.9 (s, H4), 8.0 (d, H5),

7.2-7.4 (m, H6/H8).

Protocol 2: O-Alkylation (General Procedure)
Purpose: To attach a solubilizing group (e.g., 3-chloropropylamine) to the 7-position.

Dissolve quinazolin-7-ol (1 eq) in DMF (0.1 M).

Add K₂CO₃ (3 eq) and the alkyl halide (1.2 eq).

Heat to 60–80°C for 4 hours.
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Pour into ice water; the product often precipitates.[3] If not, extract with EtOAc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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